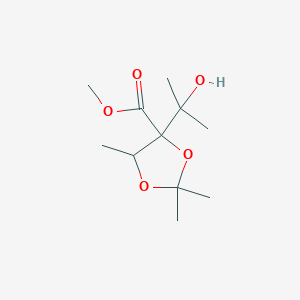

Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a complex organic compound with a unique structure that includes a dioxolane ring and multiple methyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a hydroxy ketone with a diol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:

Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.

Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Solvents: Solvents like dichloromethane or toluene to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.

Aplicaciones Científicas De Investigación

Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate involves its interaction with molecular targets in biological systems. The compound may interact with enzymes or receptors, leading to changes in cellular pathways. The specific pathways and targets depend on the context of its use, such as antimicrobial or anticancer applications.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate

- Ethyl 5-nitrobenzofuran-2-carboxylate

Uniqueness

Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is unique due to its dioxolane ring structure and multiple methyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Actividad Biológica

Methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS Number: 87860-99-9) is a chemical compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₂₀O₅

- Molecular Weight : 232.27 g/mol

- Structure : The compound features a dioxolane ring which contributes to its unique reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key areas of interest include:

-

Antioxidant Activity :

- Studies have shown that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for mitigating oxidative stress in biological systems, which can lead to cellular damage and various diseases.

-

Antimicrobial Properties :

- Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes.

-

Anti-inflammatory Effects :

- In vitro studies have indicated that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:

- Radical Scavenging : The dioxolane structure may facilitate the donation of electrons to free radicals, thereby neutralizing them.

- Enzyme Inhibition : Some studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

Antioxidant Activity

A study evaluating the antioxidant potential of various dioxolane derivatives found that this compound exhibited a significant reduction in malondialdehyde (MDA) levels in cellular models exposed to oxidative stress. This suggests its potential utility as a protective agent against oxidative damage.

Antimicrobial Evaluation

In a recent antimicrobial study, the compound was tested against a panel of bacteria including Escherichia coli and Staphylococcus aureus. Results indicated that it exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Anti-inflammatory Studies

Research on inflammation models has shown that the compound can reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent. These findings were supported by histopathological examinations showing reduced inflammation in treated tissues compared to controls.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

methyl 4-(2-hydroxypropan-2-yl)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O5/c1-7-11(8(12)14-6,9(2,3)13)16-10(4,5)15-7/h7,13H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCTYKJWHMAKRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(O1)(C)C)(C(=O)OC)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.